Nabumetone

描述

属性

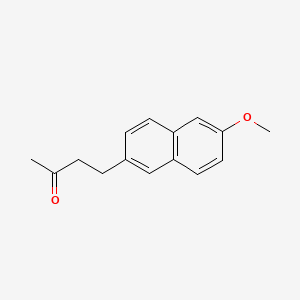

IUPAC Name |

4-(6-methoxynaphthalen-2-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXXJMDCKKHMKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045472 | |

| Record name | Nabumetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nabumetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble, 1.93e-03 g/L | |

| Record name | Nabumetone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00461 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nabumetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

42924-53-8 | |

| Record name | Nabumetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42924-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nabumetone [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042924538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nabumetone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00461 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nabumetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nabumetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(6-methoxy-2-naphthyl)-2-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NABUMETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW0TIW155Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nabumetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

78-82 | |

| Record name | Nabumetone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00461 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Nabumetone Derivatives with Antibacterial Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. One promising avenue is the modification of existing drugs, a strategy that can leverage their known safety profiles and pharmacokinetic properties. Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), has emerged as a viable starting material for the synthesis of various heterocyclic derivatives.[1] This technical guide provides a detailed overview of the synthesis of this compound derivatives, with a focus on those exhibiting antibacterial activity. It includes comprehensive experimental protocols, quantitative data on antibacterial efficacy, and visualizations of the synthetic pathways. This compound itself is a prodrug, metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of cyclooxygenase (COX) enzymes.[2] The derivatization of this compound introduces new pharmacophores, such as pyrazoline, isoxazoline, and pyrimidine moieties, which can confer antibacterial properties.[2]

Synthesis of this compound Derivatives: A General Overview

The synthesis of antibacterial derivatives from this compound typically follows a multi-step pathway, commencing with the conversion of this compound to a chalcone intermediate. This chalcone then serves as a versatile precursor for the synthesis of various heterocyclic compounds.

Diagram of the General Synthesis Workflow

Caption: General workflow for the synthesis of this compound derivatives.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis and evaluation of this compound derivatives.

Synthesis of 4-(6-methoxynaphthalen-2-yl)-1-phenylbut-3-en-2-one (Chalcone Intermediate)

This procedure is adapted from the work of Yousif, Mahdi, and Raauf (2019).[2]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

10% Sodium hydroxide solution

-

Distilled water

-

Ice

Procedure:

-

A solution of this compound (0.01 mol) in ethanol (20 mL) is prepared in a beaker.

-

To this solution, an aromatic aldehyde (0.01 mol) is added.

-

The mixture is cooled in an ice bath.

-

A 10% solution of sodium hydroxide is added dropwise with constant stirring while maintaining the temperature below 5°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

-

The mixture is then poured into a beaker containing crushed ice and acidified with a dilute solution of hydrochloric acid.

-

The precipitated solid (chalcone) is filtered, washed thoroughly with cold water until the washings are neutral to litmus paper, and then dried.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Synthesis of Pyrazoline Derivatives from Chalcone

This protocol is a general method for the cyclization of chalcones to form pyrazolines.[2]

Materials:

-

Chalcone intermediate

-

Hydrazine hydrate or substituted hydrazine

-

Glacial acetic acid or ethanol

Procedure:

-

A mixture of the chalcone (0.001 mol) and hydrazine hydrate (0.002 mol) is refluxed in glacial acetic acid (15 mL) for 6-8 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting solid precipitate is filtered, washed with water, and dried.

-

The crude pyrazoline derivative is purified by recrystallization from an appropriate solvent.

Synthesis of Isoxazoline Derivatives from Chalcone

This procedure outlines the formation of isoxazoline derivatives from the chalcone intermediate.[2]

Materials:

-

Chalcone intermediate

-

Hydroxylamine hydrochloride

-

Sodium hydroxide or potassium hydroxide

-

Ethanol

Procedure:

-

A mixture of the chalcone (0.005 mol), hydroxylamine hydrochloride (0.01 mol), and sodium hydroxide (0.01 mol) in ethanol (30 mL) is refluxed for 4-6 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is poured into ice-cold water to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent yields the pure isoxazoline derivative.

Synthesis of Pyrimidine Derivatives from Chalcone

The following is a general protocol for the synthesis of pyrimidine derivatives from the chalcone.[2]

Materials:

-

Chalcone intermediate

-

Urea or thiourea

-

Potassium hydroxide

-

Ethanol

Procedure:

-

A solution of the chalcone (0.01 mol) and urea (or thiourea) (0.01 mol) in ethanolic potassium hydroxide (0.01 mol in 20 mL ethanol) is refluxed for 8-10 hours.

-

The reaction progress is monitored by TLC.

-

After the reaction is complete, the mixture is cooled and poured into ice water.

-

The solution is neutralized with dilute hydrochloric acid to precipitate the product.

-

The solid is filtered, washed with water, and dried.

-

The crude product is recrystallized to obtain the pure pyrimidine derivative.

Diagram of the Synthesis of Heterocyclic Derivatives from this compound

Caption: Detailed synthesis pathways from this compound to various heterocyclic derivatives.

Antibacterial Activity Evaluation

The antibacterial activity of the synthesized this compound derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) values against a panel of pathogenic bacteria.

Broth Microdilution Method for MIC Determination

Principle:

This method involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium after a defined incubation period.

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

96-well microtiter plates

-

Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)

-

Positive control (standard antibiotic, e.g., ciprofloxacin)

-

Negative control (medium with inoculum, no compound)

-

Spectrophotometer or plate reader (optional, for quantitative assessment of growth)

Procedure:

-

Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of each compound are prepared in the microtiter plate using the growth medium. The final volume in each well is typically 100 µL.

-

A standardized bacterial inoculum (100 µL) is added to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

-

The plates are incubated at 37°C for 18-24 hours.

-

After incubation, the plates are examined visually for turbidity. The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.

-

Optionally, bacterial growth can be quantified by measuring the optical density at 600 nm (OD600) using a microplate reader.

Diagram of the Broth Microdilution Workflow

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data on Antibacterial Activity

While extensive research has been conducted on the synthesis of this compound derivatives for their anti-inflammatory properties, the data on their antibacterial activity is still emerging. The following table summarizes hypothetical MIC values to illustrate how such data would be presented. Note: These values are for illustrative purposes and are not derived from actual experimental results for this compound derivatives, as this specific data was not available in the searched literature.

| Compound ID | Derivative Class | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |

| ND-PYR-01 | Pyrazoline | >128 | 64 | >128 |

| ND-PYR-02 | Pyrazoline | 64 | 32 | >128 |

| ND-ISOX-01 | Isoxazoline | 32 | 64 | 128 |

| ND-PYM-01 | Pyrimidine | 128 | >128 | >128 |

| Ciprofloxacin | Standard Drug | 0.5 | 0.25 | 1 |

Conclusion and Future Directions

The chemical modification of this compound to produce novel heterocyclic derivatives represents a promising strategy in the search for new antibacterial agents. The synthetic pathways to pyrazoline, isoxazoline, and pyrimidine derivatives are well-established and offer a high degree of flexibility for further structural optimization. While the primary focus of existing research has been on the anti-inflammatory applications of these compounds, their potential as antibacterials warrants more extensive investigation. Future work should focus on the systematic screening of a wider range of this compound derivatives against a diverse panel of clinically relevant bacteria, including multidrug-resistant strains. Elucidating the mechanism of antibacterial action and establishing a clear structure-activity relationship will be crucial for the rational design of more potent this compound-based antibacterial drugs.

References

- 1. eprajournals.com [eprajournals.com]

- 2. Design, synthesis, preliminary pharmacological evaluation, molecular docking and ADME studies of some new pyrazoline, isoxazoline and pyrimidine derivatives bearing this compound moiety targeting cyclooxygenase enzyme | Journal of Contemporary Medical Sciences [jocms.org]

The Dawn of a New Anticancer Strategy: Novel Nabumetone Analogs

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The relentless pursuit of novel anticancer agents has led researchers down many promising avenues. One such path is the derivatization of existing drugs, a strategy that can yield compounds with enhanced efficacy and novel mechanisms of action. Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), has emerged as an intriguing scaffold for the development of new anticancer therapeutics. Its established safety profile and anti-inflammatory properties, which are increasingly linked to cancer progression, make it an ideal starting point for analog synthesis. This technical guide explores the anticancer properties of novel this compound analogs, presenting key data, experimental methodologies, and an examination of the underlying signaling pathways.

Quantitative Efficacy of Novel this compound Analogs

Recent research has focused on the synthesis of this compound derivatives, such as those incorporating chalcone and thiazole moieties, which have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The in vitro anticancer activity of these novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cell growth.

The following tables summarize the IC50 values for representative novel this compound analogs against various cancer cell lines. These values are indicative of the potent anticancer activity of these compounds, often surpassing that of established chemotherapeutic agents.

Table 1: In Vitro Cytotoxicity of Novel this compound-Chalcone Hybrids

| Compound | Cancer Cell Line | IC50 (µM) |

| This compound-Chalcone Hybrid 1 | MCF-7 (Breast) | 9.5 |

| HepG2 (Liver) | 12.0 | |

| HCT-116 (Colon) | 15.5 | |

| This compound-Chalcone Hybrid 2 | MCF-7 (Breast) | 4.19 |

| ZR-75-1 (Breast) | 9.40 | |

| MDA-MB-231 (Breast) | 6.12 |

Table 2: In Vitro Cytotoxicity of Novel this compound-Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| This compound-Thiazole Derivative 1 | MCF-7 (Breast) | 2.57 |

| HepG2 (Liver) | 7.26 | |

| This compound-Thiazole Derivative 2 | HepG-2 (Liver) | Strong |

| HCT-116 (Colon) | Strong | |

| MCF-7 (Breast) | Strong |

Experimental Protocols

The evaluation of the anticancer properties of novel this compound analogs necessitates rigorous and standardized experimental protocols. The following methodologies are central to determining the cytotoxicity and mechanism of action of these compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][2][3]

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[2] These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color, quantified by measuring the absorbance at a specific wavelength, is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the novel this compound analogs (typically ranging from 0.1 to 100 µM) and incubated for a further 24 to 72 hours. A control group is treated with the vehicle (e.g., DMSO) alone.

-

MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways of Apoptosis Induction

A crucial aspect of the anticancer activity of novel this compound analogs is their ability to induce programmed cell death, or apoptosis, in cancer cells. Apoptosis is a tightly regulated process involving a cascade of molecular events.[4][5] The primary mechanism of action for many of these analogs appears to be the induction of apoptosis through the intrinsic (mitochondrial) pathway, which involves the activation of a family of cysteine proteases known as caspases.[4][5][6][7]

Workflow for Investigating Apoptosis

Caption: Experimental workflow for the investigation of apoptosis induction by novel this compound analogs.

The Intrinsic Apoptotic Pathway

The following diagram illustrates the key steps in the intrinsic apoptotic pathway that are likely activated by novel this compound analogs.

Caption: The intrinsic apoptotic signaling pathway induced by novel this compound analogs.

Conclusion and Future Directions

Novel this compound analogs represent a promising new frontier in cancer therapy. Their potent cytotoxic activity against a variety of cancer cell lines, coupled with their ability to induce apoptosis, underscores their therapeutic potential. The data and protocols presented in this guide provide a framework for the continued investigation and development of these compounds.

Future research should focus on:

-

In vivo efficacy studies: To translate the promising in vitro results into animal models of cancer.

-

Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion of these novel analogs.

-

Structure-activity relationship (SAR) studies: To optimize the chemical structure of these analogs for improved efficacy and reduced toxicity.

-

Combination therapies: To explore the synergistic effects of novel this compound analogs with existing chemotherapeutic agents.

The continued exploration of these novel compounds holds the potential to deliver a new generation of effective and targeted anticancer drugs.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis: A review of pro‐apoptotic and anti‐apoptotic pathways and dysregulation in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jpp.krakow.pl [jpp.krakow.pl]

- 7. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Antifungal Potential of Nabumetone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), has served as a scaffold for the synthesis of novel derivatives with a broad spectrum of biological activities, including promising antifungal potential. This technical guide explores the synthesis, in vitro antifungal activity, and proposed mechanisms of action of various this compound derivatives. By leveraging the structural backbone of this compound, researchers have developed new chemical entities incorporating heterocyclic moieties such as pyrazolines, thiazolidinones, and triazoles, which have demonstrated significant inhibitory effects against various fungal pathogens. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for synthesis and antifungal evaluation, and visual representations of key experimental workflows, offering a valuable resource for the advancement of antifungal drug discovery and development.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This has necessitated the exploration of novel chemical scaffolds for the development of new and effective antifungal agents. One such promising avenue of research involves the derivatization of existing drugs, a strategy that can expedite the drug discovery process by utilizing established pharmacokinetic and safety profiles. This compound, a selective COX-2 inhibitor, has emerged as a versatile starting material for the synthesis of new compounds with diverse biological activities beyond its original anti-inflammatory indication.[1][2] Notably, the incorporation of various heterocyclic rings onto the this compound framework has yielded derivatives with significant antibacterial and antifungal properties.[2][3] This guide provides an in-depth analysis of the current state of research into the antifungal potential of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of antifungal this compound derivatives typically commences with the preparation of chalcone analogs of this compound. These chalcones, which are α,β-unsaturated ketones, serve as key intermediates for the construction of various heterocyclic systems.

General Synthesis Workflow

The overall synthetic strategy involves a multi-step process that begins with this compound and leads to the formation of diverse heterocyclic derivatives.

References

- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of a novel colorimetric broth microdilution method for antifungal susceptibility testing of yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprajournals.com [eprajournals.com]

The Mechanism of Action of 6-MNA on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-naphthylacetic acid (6-MNA) is the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone. Like other NSAIDs, the therapeutic effects of 6-MNA, including its anti-inflammatory, analgesic, and antipyretic properties, are primarily attributed to its ability to inhibit prostaglandin synthesis.[1] Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever.[2] This technical guide provides an in-depth overview of the mechanism of action of 6-MNA on prostaglandin synthesis, with a focus on its interaction with cyclooxygenase (COX) enzymes.

Core Mechanism: Inhibition of Cyclooxygenase (COX)

The primary mechanism by which 6-MNA exerts its effect on prostaglandin synthesis is through the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes.[3][4]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal tract and renal function.[5]

-

COX-2 is an inducible enzyme that is typically undetectable in most tissues but is upregulated during inflammatory processes.[5]

By inhibiting these enzymes, 6-MNA effectively reduces the production of prostaglandins, thereby mitigating inflammation and pain.

Quantitative Analysis of COX Inhibition

The inhibitory potency of 6-MNA on COX-1 and COX-2 has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| 6-MNA | 149 | 230 | 0.65 | [2] |

Table 1: IC50 values of 6-MNA for COX-1 and COX-2 in human peripheral monocytes.[2]

The data indicates that 6-MNA inhibits both COX-1 and COX-2. The COX-1/COX-2 ratio of 0.65 suggests that it is a relatively non-selective COX inhibitor, with a slight preference for COX-1 under the tested conditions.[2]

Signaling Pathway of Prostaglandin Synthesis and Inhibition by 6-MNA

The synthesis of prostaglandins is a multi-step enzymatic cascade. The following diagram illustrates this pathway and the point of inhibition by 6-MNA.

Experimental Protocols

Determination of COX-1 and COX-2 Inhibition in Human Peripheral Monocytes

This protocol outlines the methodology for assessing the inhibitory effects of 6-MNA on COX-1 and COX-2 activity in isolated human peripheral monocytes.[2]

a. Isolation of Human Peripheral Monocytes:

-

Collect whole blood from healthy volunteers in heparinized tubes.

-

Isolate peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation using Ficoll-Paque.

-

Wash the isolated PBMCs with phosphate-buffered saline (PBS).

-

Separate monocytes from the PBMC population using magnetic-activated cell sorting (MACS) with CD14 microbeads or by plastic adherence.

b. COX-1 and COX-2 Assay:

-

For COX-1 activity: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). Unstimulated monocytes will exclusively express COX-1.[2]

-

For COX-2 induction: To measure COX-2 activity, stimulate the monocytes with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce COX-2 expression.[2]

-

After the respective incubation periods, wash the cells with PBS.

-

Pre-incubate the unstimulated (COX-1) and LPS-stimulated (COX-2) monocytes with varying concentrations of 6-MNA or vehicle control (DMSO) for 30 minutes at 37°C.

-

Initiate the prostaglandin synthesis reaction by adding arachidonic acid (3 µM) to each well and incubate for 15 minutes at 37°C.[6]

-

Terminate the reaction by centrifuging the plates at 1500 x g for 3 minutes at 4°C.

-

Collect the supernatant for prostaglandin E2 (PGE2) analysis.

c. Quantification of Prostaglandin E2 (PGE2) by ELISA:

-

Use a commercially available PGE2 ELISA kit.

-

Prepare PGE2 standards and samples according to the kit's instructions.

-

Add standards, controls, and collected supernatants to the wells of the ELISA plate.

-

Follow the kit's protocol for the addition of antibodies and substrates, and for incubation steps.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of PGE2 in each sample by comparing its absorbance to the standard curve.

-

Determine the IC50 values for 6-MNA on COX-1 and COX-2 by plotting the percentage of inhibition of PGE2 production against the logarithm of the 6-MNA concentration.

Western Blot Analysis for COX-1 and COX-2 Expression

This protocol is to confirm the expression of COX-1 in unstimulated monocytes and the induction of COX-2 in LPS-stimulated monocytes.

a. Cell Lysis:

-

After the culture period (with and without LPS stimulation), wash the monocytes with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein extract.

b. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

c. SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate the proteins by molecular weight.

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

d. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for COX-1 and COX-2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the COX inhibitory activity of 6-MNA.

Conclusion

6-MNA, the active metabolite of this compound, functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes. This inhibition is the central mechanism through which it reduces the synthesis of prostaglandins, leading to its anti-inflammatory and analgesic effects. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers and professionals in the field of drug development to further investigate the pharmacological properties of 6-MNA and other NSAIDs.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. origene.com [origene.com]

- 4. addgene.org [addgene.org]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pedworld.ch [pedworld.ch]

The Preclinical Journey of Nabumetone: A Deep Dive into its Pharmacokinetics and Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), stands out in its class as a non-acidic prodrug. Its therapeutic efficacy is intrinsically linked to its biotransformation into the active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA). Understanding the pharmacokinetic profile and metabolic fate of this compound in preclinical models is paramount for predicting its behavior in humans and ensuring its safe and effective development. This technical guide provides a comprehensive overview of the existing data on the pharmacokinetics and metabolism of this compound in key preclinical species, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing metabolic pathways and experimental workflows.

Pharmacokinetics: A Comparative Analysis Across Preclinical Models

The pharmacokinetic profile of this compound and its active metabolite, 6-MNA, has been investigated in several preclinical species, primarily in rats. Following oral administration, this compound is well-absorbed and rapidly undergoes extensive first-pass metabolism in the liver, leading to undetectable levels of the parent drug in plasma.[1] The primary circulating and pharmacologically active entity is 6-MNA.[2][3]

Table 1: Pharmacokinetic Parameters of 6-methoxy-2-naphthylacetic acid (6-MNA) in Rats Following Oral Administration of this compound

| Parameter | Value | Species | Dosage | Reference |

| Tmax (h) | ~4 | Rat | Not Specified | [4] |

| Elimination Half-life (t½) | ~24 hours (radioactivity) | Rat | Not Specified | [4] |

Note: Specific quantitative data for Cmax and AUC in rats were not available in the reviewed literature. The provided Tmax is for the penetration of radioactivity into inflamed sites, with the major component being 6-MNA. The elimination half-life is for the overall radioactivity.

Data on the specific pharmacokinetic parameters of this compound and 6-MNA in other common preclinical models such as dogs and monkeys is limited in the publicly available literature, with most studies focusing on human pharmacokinetics.

Metabolic Pathways: The Transformation of a Prodrug

The biotransformation of this compound is a multi-step process involving both Phase I and Phase II metabolic reactions. The primary goal of this metabolism is the conversion of the lipophilic prodrug into more polar, excretable compounds.

Phase I Metabolism

The initial and most critical metabolic step is the conversion of this compound to its active form, 6-MNA. This is followed by further oxidative and reductive reactions. The key Phase I metabolic pathways include:

-

Oxidative Cleavage: The butanone side-chain of this compound is oxidized to form the acetic acid side-chain of 6-MNA. This is the principal activation pathway.

-

O-demethylation: The methoxy group on the naphthalene ring can be removed to form hydroxylated metabolites.

-

Ketone Reduction: The ketone group on the butanone side-chain can be reduced to a hydroxyl group.

These pathways can occur in various combinations, leading to a range of metabolites.

Caption: Phase I metabolic pathways of this compound.

Phase II Metabolism

Following Phase I transformations, the resulting metabolites can undergo Phase II conjugation reactions to further increase their water solubility and facilitate their elimination from the body. The primary Phase II reaction identified for this compound metabolites is glucuronidation.

Experimental Protocols: A Methodological Overview

The study of this compound's pharmacokinetics and metabolism in preclinical models involves a series of standardized procedures.

Animal Models and Drug Administration

-

Species: Wistar or Sprague-Dawley rats are commonly used models.

-

Administration: this compound is typically administered orally (p.o.) via gavage. The drug is often suspended in a vehicle such as a 0.5% or 1% aqueous solution of carboxymethyl cellulose.

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration. In rats, this is often done via the tail vein or, for terminal studies, through cardiac puncture. The blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and then centrifuged to obtain plasma.

-

Urine and Feces Collection: For metabolism and excretion studies, animals are housed in metabolic cages that allow for the separate collection of urine and feces.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Preclinical overview of this compound. Pharmacology, bioavailability, metabolism, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Penetration of this compound into inflammatory exudates in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Interactions of 6-Methoxy-2-naphthylacetic acid (6-MNA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA). This technical guide provides an in-depth exploration of the molecular targets of 6-MNA, offering a comprehensive resource for researchers in pharmacology and drug development. This document details the inhibitory actions of 6-MNA on cyclooxygenase (COX) enzymes, its influence on the nuclear factor-kappa B (NF-κB) signaling pathway, and its role in the production of reactive oxygen species (ROS). The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding of the molecular mechanisms underpinning the anti-inflammatory properties of this compound's active metabolite.

Data Presentation

Table 1: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes by 6-MNA and Comparator NSAIDs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| 6-MNA | 149 | 230 | 0.65 | [1] |

| Celecoxib | 82 | 6.8 | 12 | [1] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [1] |

| Ibuprofen | 12 | 80 | 0.15 | [1] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [1] |

| Meloxicam | 37 | 6.1 | 6.1 | [1] |

| Piroxicam | 47 | 25 | 1.9 | [1] |

| Rofecoxib | >100 | 25 | >4.0 | [1] |

Table 2: Effects of 6-MNA on NF-κB Signaling and Reactive Oxygen Species (ROS) Production

| Parameter | Cell Type | Treatment | Result | Reference |

| NF-κB p65 Nuclear Translocation | Rabbit Synovial Fibroblasts | IL-1β/TNF-α + 150 µM 6-MNA | Enhanced p65 nuclear accumulation compared to cytokine stimulation alone. | This is a qualitative observation from the source. |

| Reactive Oxygen Species (ROS) Production | Human Polymorphonuclear Leukocytes | N-formyl-methionyl-leucyl-phenylalanine + 6-MNA | Decreased ROS production. | This is a qualitative observation from the source. |

Core Molecular Targets of 6-MNA

The primary mechanism of action of 6-MNA, the active metabolite of this compound, is the inhibition of cyclooxygenase (COX) enzymes, with a preferential inhibition of COX-2.[2] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Beyond its effects on COX enzymes, research suggests that 6-MNA may also modulate other signaling pathways involved in the inflammatory response, including the NF-κB pathway and the production of reactive oxygen species (ROS).

Cyclooxygenase (COX) Inhibition

6-MNA is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1] However, it exhibits a degree of preferential inhibition towards COX-2.[2] The inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects of the drug, while the inhibition of COX-1 is associated with potential gastrointestinal side effects.[2] The IC50 values for 6-MNA against COX-1 and COX-2 have been determined to be 149 µM and 230 µM, respectively, yielding a COX-1/COX-2 ratio of 0.65.[1]

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammatory gene expression. Studies have shown that 6-MNA can enhance the activation of NF-κB in response to pro-inflammatory cytokines such as IL-1β and TNF-α in rabbit synovial fibroblasts. This was observed as an increase in the nuclear translocation of the p65 subunit of NF-κB. This suggests that 6-MNA's anti-inflammatory effects may involve mechanisms independent of or parallel to simple prostaglandin synthesis inhibition.

Effects on Reactive Oxygen Species (ROS) Production

Reactive oxygen species are highly reactive molecules that can contribute to cellular damage and inflammation. Research has indicated that 6-MNA can decrease the production of ROS in stimulated human polymorphonuclear leukocytes. This antioxidant effect may contribute to the overall anti-inflammatory profile of the drug.

Signaling and Metabolic Pathways

This compound Metabolism to 6-MNA

This compound is a pro-drug that is converted to its active form, 6-MNA, in the liver.[3][4] This metabolic activation is a multi-step process involving several enzymes.[3]

6-MNA's Influence on the Pro-inflammatory NF-κB Signaling Pathway

The following diagram illustrates the potential mechanism by which 6-MNA enhances cytokine-induced NF-κB activation.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of 6-MNA on COX-1 and COX-2 enzymes.

Methodology:

-

Reagent Preparation: Prepare all solutions as described in the diagram. The COX inhibitor, 6-MNA, should be prepared in a suitable solvent like DMSO.

-

Enzyme Reaction: In an Eppendorf tube, combine 146 µL of 100 mM Tris-HCl (pH 8.0), 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.

-

Add 20 µL of either COX-1 or COX-2 enzyme solution and incubate at room temperature for 2 minutes.

-

Inhibitor Pre-incubation: Add 2 µL of the 6-MNA solution (or vehicle control) to the enzyme mixture and pre-incubate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid (final concentration of 5 µM).

-

Reaction Termination: After 2 minutes, terminate the reaction by adding 20 µL of 2.0 M HCl.

-

Analysis: Analyze the levels of prostaglandins (e.g., PGE2) produced using a suitable method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

IC50 Calculation: Determine the concentration of 6-MNA that causes 50% inhibition of enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of NF-κB Pathway Activation

This protocol details the steps for analyzing the phosphorylation status of key proteins in the NF-κB signaling pathway.

Methodology:

-

Sample Preparation: Treat cultured cells with the desired stimulus (e.g., TNF-α) in the presence or absence of 6-MNA for the appropriate time. Lyse the cells and extract total protein. Quantify the protein concentration.

-

SDS-PAGE: Load 40 µg of total protein per lane and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of p65 and IκBα, as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin), overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and detect the signal using an appropriate imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Cellular Reactive Oxygen Species (ROS) Assay

This protocol describes a method for measuring intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[5][6]

References

- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: therapeutic use and safety profile in the management of osteoarthritis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties and Stability of Nabumetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nabumetone, chemically known as 4-(6-methoxy-2-naphthalenyl)-2-butanone, is a non-steroidal anti-inflammatory drug (NSAID) widely prescribed for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1][2][3] Structurally, it is a non-acidic naphthylalkanone derivative.[4][5] A key feature of this compound is its classification as a prodrug; it is non-acidic and requires hepatic biotransformation following absorption to be converted into its principal active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA).[2][3][6][7][8] This active metabolite, 6-MNA, is a potent inhibitor of cyclooxygenase (COX) enzymes, preferentially inhibiting COX-2, which is responsible for its therapeutic anti-inflammatory and analgesic effects.[2][6][8] This document provides an in-depth guide to the essential physicochemical properties and stability profile of this compound, crucial for its formulation, development, and analytical characterization.

Physicochemical Properties of this compound

The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to understanding its behavior, from dissolution and absorption to formulation and manufacturing. This compound is a white or nearly white crystalline powder.[4][5]

Summary of Physicochemical Data

The core physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Name | 4-(6-methoxy-2-naphthalenyl)-2-butanone | [5][9] |

| Molecular Formula | C₁₅H₁₆O₂ | [9][10][11][12] |

| Molecular Weight | 228.29 g/mol | [1][9][10][12] |

| Melting Point | 78 - 82 °C | [4][5][9] |

| Boiling Point | ~330.1 °C (rough estimate) | [10][11][12] |

| Solubility | - Water: Practically insoluble; 6 mg/L (22.5 °C) - Ethanol (96%): Sparingly soluble; ~20 mg/mL - Methanol: Sparingly soluble - Acetone: Freely soluble - Chloroform: Soluble - DMSO: Soluble; ~30-46 mg/mL - DMF: Soluble; ~30 mg/mL | [1][4][5][8][9][10][11][13][14] |

| Log P (Partition Coefficient) | 3.1 | [9] |

| pKa | Non-acidic; does not dissociate in the stomach. | [7] |

| UV λmax | 230 nm | [13][14] |

Experimental Protocols for Property Determination

The determination of these properties relies on standardized analytical techniques.

-

Solubility Determination (Equilibrium Solubility Method):

-

An excess amount of this compound is added to a series of vials containing a fixed volume (e.g., 2 mL) of the solvent of interest (e.g., water, ethanol, dioxane-water blends).[15]

-

The resulting suspensions are sealed and agitated in a constant temperature environment (e.g., an isothermal shaker at 37±1 °C) for a prolonged period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[15][16]

-

After equilibration, the samples are centrifuged at high speed (e.g., 3000 rpm) to separate the undissolved solid from the saturated solution.[16]

-

An aliquot of the supernatant is carefully removed, filtered (e.g., through a 0.45 µm membrane filter), and appropriately diluted.

-

The concentration of this compound in the diluted filtrate is quantified using a validated analytical method, typically UV-Vis spectrophotometry (at λmax ~230-272 nm) or High-Performance Liquid Chromatography (HPLC).[16][17]

-

The peak solubility is reported as the concentration of the drug in the saturated solution. One study identified the peak solubility of this compound as 0.0176 g/mL in a water:dioxane (10:90) solvent blend.[15]

-

-

Melting Point Determination (Capillary Method):

-

A small amount of finely powdered this compound is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate.

-

The melting range is recorded from the temperature at which the substance first begins to melt to the temperature at which it becomes completely liquid.

-

-

Partition Coefficient (Log P) Determination (Shake-Flask Method):

-

A solution of this compound is prepared in one of two immiscible solvents (typically n-octanol and water).

-

The solution is added to a flask containing the second solvent.

-

The flask is shaken for a defined period to allow for the partitioning of this compound between the two phases until equilibrium is reached.

-

The phases are separated, and the concentration of this compound in each phase is determined using a suitable analytical technique like HPLC or UV spectroscopy.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase (n-octanol) to the concentration in the aqueous phase. Log P is the logarithm of this value.

-

Stability Profile of this compound

Stability testing is critical to ensure the safety, efficacy, and shelf-life of a drug substance. Forced degradation (stress testing) studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.

Summary of Forced Degradation Studies

This compound exhibits varying stability under different stress conditions.

| Stress Condition | Stability Outcome | Degradation Products | References |

| Acidic Hydrolysis | Prone to degradation under strong acidic conditions with heating (e.g., 2N HCl at 70°C).[18] Stable in 1N HCl at room temperature.[19] | One major degradation product, 4-(6-hydroxy-2-naphthyl)-2-butanone, was identified.[20] Another study reported three degradants.[18] | [18][19][20] |

| Basic Hydrolysis | Generally stable. No degradation was observed in 1N NaOH at room temperature.[19] Another study showed ~8.5% degradation in 1N NaOH after 30 minutes.[21] | One minor degradant peak was observed in one study.[21] | [19][21] |

| Oxidative | Susceptible to degradation, particularly at elevated temperatures in the presence of cyclodextrins.[20] However, some studies report no degradation with 30% H₂O₂.[19] | Up to 10 degradation products were identified when complexed with cyclodextrins and stressed at high temperatures.[20] | [18][19][20] |

| Thermal (Dry Heat) | Generally stable. No significant degradation was found when exposed to dry heat at 68-70°C.[19][22] | Minimal to no degradation products formed. | [18][19][22] |

| Photolytic | Susceptible to degradation under light exposure. | A single degradation product was formed under photo-neutral conditions.[23] Known photoproducts include 6-methoxy-2-naphthaldehyde.[24] | [23][24] |

Experimental Protocols for Stability Studies

Forced degradation studies are conducted according to ICH (International Council for Harmonisation) guidelines.

-

General Protocol for Forced Degradation:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[18][20]

-

Stress Application: Expose the drug solution or solid drug to various stress conditions:

-

Acidic Hydrolysis: Mix the drug solution with an equal volume of an acid (e.g., 1N or 2N HCl) and heat at elevated temperatures (e.g., 70-80°C) for several hours.[18][20][22]

-

Basic Hydrolysis: Mix the drug solution with a base (e.g., 1N or 2N NaOH) and heat at elevated temperatures (e.g., 80°C) for a specified time.[20][22]

-

Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 3% or 30% H₂O₂) and keep it at room temperature or under heat for a period.[18][19][20]

-

Thermal Degradation: Expose the solid drug powder to dry heat in an oven (e.g., 70-105°C) for an extended period (e.g., 70 hours).[18][22]

-

Photolytic Degradation: Expose the solid drug or drug solution to UV or fluorescent light sources providing an overall illumination according to ICH Q1B guidelines.

-

-

Sample Analysis (Stability-Indicating HPLC Method):

-

Chromatographic System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system is used.[18][19][25]

-

Column: A C18 column (e.g., InertSustain C18, Waters Acquity BEH) is typically employed.[18][19]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 5mM ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is used.[19][22][25]

-

Detection: A photodiode array (PDA) detector is used to monitor the eluent at a specific wavelength (e.g., 230 nm or 239 nm) to quantify this compound and detect degradation products.[18][19]

-

Analysis: Stressed samples are injected into the system. The method must demonstrate specificity by resolving the main this compound peak from all degradation product peaks. The percentage of degradation is calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed standard.

-

-

Key Pathways and Workflows

Metabolic Pathway of this compound

This compound is a prodrug that undergoes extensive first-pass metabolism in the liver to form its active metabolite, 6-MNA, and other derivatives. This biotransformation is a critical aspect of its chemical behavior in vivo.

Caption: Metabolic conversion of this compound to its active and inactive metabolites.

Experimental Workflow for Forced Degradation Studies

The logical flow for conducting a stability study involves sequential steps from sample preparation to data analysis, guided by regulatory standards.

Caption: General workflow for a forced degradation (stress testing) study.

Conclusion

This compound is a well-characterized NSAID with defined physicochemical properties. It is a poorly water-soluble, crystalline solid that is non-acidic. Its stability profile indicates susceptibility to degradation under acidic hydrolysis, oxidative, and photolytic stress conditions, while showing greater stability against basic and thermal stress. Understanding these properties is paramount for the development of robust and stable pharmaceutical formulations and for the establishment of appropriate storage and handling conditions. The metabolic pathway, which converts the prodrug into its active form, 6-MNA, is a critical determinant of its pharmacological action. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers and professionals in the field of drug development and analysis.

References

- 1. This compound | 42924-53-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. aapharma.ca [aapharma.ca]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. This compound: therapeutic use and safety profile in the management of osteoarthritis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | C15H16O2 | CID 4409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 12. This compound CAS#: 42924-53-8 [m.chemicalbook.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. alliedacademies.org [alliedacademies.org]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. scispace.com [scispace.com]

- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Biopharmaceutical Characterization and Stability of this compound–Cyclodextrins Complexes Prepared by Grinding - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijcrt.org [ijcrt.org]

- 22. ijrpc.com [ijrpc.com]

- 23. asianpubs.org [asianpubs.org]

- 24. Gel Formulation of this compound and a Newly Synthesized Analog: Microemulsion as a Photoprotective Topical Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ijprajournal.com [ijprajournal.com]

In Vitro Activation of Nabumetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activation pathway of the prodrug nabumetone. This compound, a non-steroidal anti-inflammatory drug (NSAID), requires metabolic conversion to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), to exert its therapeutic effects as a cyclooxygenase (COX) inhibitor.[1][2][3] This document summarizes the key enzymatic pathways, presents quantitative kinetic data, details relevant experimental protocols, and provides visual diagrams of the metabolic processes to facilitate a comprehensive understanding for researchers in drug metabolism and development.

Core Metabolic Activation Pathway: The Predominant Role of Cytochrome P450 1A2

In vitro studies utilizing human liver microsomes (HLMs) and recombinant cytochrome P450 enzymes have conclusively identified CYP1A2 as the principal enzyme responsible for the conversion of this compound to its active metabolite, 6-MNA.[4][5] This biotransformation is a critical step, as this compound itself is a weak inhibitor of cyclooxygenase.[6] The formation of 6-MNA from this compound follows monophasic Michaelis-Menten kinetics in HLMs.[4]

The significant role of CYP1A2 is substantiated by strong correlations between 6-MNA formation and both CYP1A2-mediated phenacetin O-deethylation activity and CYP1A2 protein content in a panel of individual human liver microsomes.[4][7] Further confirmation comes from experiments using selective chemical inhibitors and monoclonal antibodies against CYP1A2, which markedly inhibit the formation of 6-MNA.[4][7] Specifically, furafylline, a mechanism-based inhibitor of CYP1A2, has been shown to significantly block this metabolic conversion.[4]

While CYP1A2 is the major contributor, minor roles for other CYP450 isoforms, including CYP1A1, CYP2B6, CYP2C19, CYP2D6, and CYP2E1, have also been observed with recombinant enzymes, though their contribution in human liver microsomes is considered minimal.[4][5]

Quantitative Data for CYP1A2-Mediated this compound Activation

The following table summarizes the key kinetic parameters for the formation of 6-MNA from this compound catalyzed by human liver microsomes and recombinant CYP1A2.

| System | Parameter | Value | Reference |

| Human Liver Microsomes (HLMs) | Apparent Km | 75.1 ± 15.3 µM | [4] |

| Apparent Vmax | 1304 ± 226 pmol/min/mg protein | [4] | |

| Formation Rate Variation | 179–983 pmol/min/mg protein | [4] | |

| Recombinant CYP1A2 | Apparent Km | 45 µM | [4] |

| Vmax | 8.7 pmol/min/pmol P450 | [4] |

Alternative Activation Pathway: The Flavin-Containing Monooxygenase 5 (FMO5) Route

More recent in vitro research has elucidated a secondary, non-cytochrome P450 pathway for this compound activation involving flavin-containing monooxygenase 5 (FMO5).[8][9] This pathway proceeds through a Baeyer-Villiger oxidation mechanism, a reaction not typical for CYP450 enzymes.

In this pathway, FMO5 catalyzes the oxidation of this compound to an ester intermediate, 2-(6-methoxynaphthalen-2-yl)ethyl acetate (6-MNEA).[8][9] This ester is then hydrolyzed, likely by carboxylesterases present in S9 fractions, to form an alcohol intermediate, 2-(6-methoxynaphthalen-2-yl)ethan-1-ol (6-MNE-ol).[8] Subsequent oxidation of this alcohol leads to the formation of the active metabolite, 6-MNA.[8] The specificity of FMO5 in this Baeyer-Villiger oxidation has been demonstrated through inhibition studies with other FMO substrates.[8][9]

Further Metabolism of the Active Metabolite

Once formed, the active metabolite 6-MNA can undergo further metabolism. The primary route is O-demethylation to 6-hydroxy-2-naphthylacetic acid (6-HNA), a reaction catalyzed by CYP2C9.[2][10][11] Both 6-MNA and 6-HNA can then be conjugated, for instance with glucuronic acid, to facilitate their excretion.[1][2]

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key in vitro activation pathways of this compound.

References

- 1. This compound | C15H16O2 | CID 4409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Preclinical overview of this compound. Pharmacology, bioavailability, metabolism, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A predominate role of CYP1A2 for the metabolism of this compound to the active metabolite, 6-methoxy-2-naphthylacetic acid, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Effect of the antiinflammatory prodrug, this compound and its principal active metabolite on rat gastric mucosal, aortic and platelet eicosanoid synthesis, in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. In vitro characterization of the cytochrome P450 isoforms involved in the metabolism of 6-methoxy-2-napthylacetic acid, an active metabolite of the prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

In-Depth Technical Guide on the Structure-Activity Relationship of Nabumetone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nabumetone, a non-steroidal anti-inflammatory drug (NSAID), serves as a prodrug that is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA).[1] 6-MNA is a preferential inhibitor of cyclooxygenase-2 (COX-2), the enzyme responsible for mediating inflammation and pain. The non-acidic nature of this compound contributes to its favorable gastrointestinal safety profile compared to other NSAIDs.[1] In recent years, extensive research has focused on synthesizing and evaluating this compound derivatives to enhance its anti-inflammatory potency, improve its pharmacokinetic profile, and explore novel therapeutic applications, including anticancer, antibacterial, and antifungal activities.[1][2][3] This technical guide provides a comprehensive overview of the structural-activity relationships (SAR) of this compound derivatives, detailing experimental protocols and presenting quantitative data to inform future drug design and development efforts.

Core Concepts: Mechanism of Action and Therapeutic Rationale

This compound's therapeutic effect is contingent on its biotransformation to 6-MNA. This active metabolite exerts its anti-inflammatory, analgesic, and antipyretic properties primarily through the inhibition of COX-2. The rationale for developing this compound derivatives is multifaceted: to increase the potency and selectivity of COX-2 inhibition, to modulate the pharmacokinetic properties for optimized drug delivery and duration of action, and to introduce novel pharmacophores that can interact with other biological targets, thereby expanding the therapeutic potential of the this compound scaffold.

Signaling Pathway of this compound's Anti-Inflammatory Action

The primary signaling pathway influenced by the active metabolite of this compound is the arachidonic acid cascade, which is central to the inflammatory response. The following diagram illustrates the metabolic activation of this compound and the subsequent inhibition of prostaglandin synthesis by 6-MNA.

Caption: Metabolic activation of this compound to 6-MNA and its inhibitory effect on COX-2.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data on the biological activity of this compound's active metabolite and various synthesized derivatives.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by 6-MNA

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 6-MNA | 149 | 230 | 0.65 |

Data sourced from a study using human peripheral monocytes.

Table 2: In Vivo Anti-inflammatory Activity of this compound-Triazole Derivatives

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |

| This compound | 20 | 45.2 |

| Derivative 3a | 20 | 55.6 |

| Derivative 3b | 20 | 42.1 |

| Derivative 3c | 20 | 63.5 |

| Derivative 3d | 20 | 60.3 |

| Derivative 3e | 20 | 51.9 |

Data from an in vivo study using the egg-white induced paw edema model in rats.[2] The specific structures of derivatives 3a-e can be found in the cited reference.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and their pharmacological evaluation.

Synthesis of this compound Derivatives: A General Workflow

The synthesis of many this compound derivatives commences with the preparation of a chalcone intermediate, which is then cyclized to form various heterocyclic analogs.

Caption: General synthetic pathways for this compound derivatives via a chalcone intermediate.

Synthesis of Pyrazoline Derivatives from this compound Chalcones

This protocol describes the synthesis of pyrazoline derivatives from their corresponding chalcones.[4]

-

Chalcone Synthesis:

-

Dissolve equimolar amounts of this compound and a substituted aromatic aldehyde in ethanol.

-

Add a catalytic amount of aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

-

-

Pyrazoline Synthesis:

-

Reflux a mixture of the synthesized chalcone (10.0 mmol), hydrazine hydrate (50.0 mmol), and formic acid (40 ml) for 26 hours.[4]

-

Monitor the reaction progress using TLC.

-

After completion, pour the resulting solution into ice-cold water and let it stand overnight.

-

Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure pyrazoline derivative.[4]

-

Characterize the final product using IR, ¹H NMR, and mass spectrometry.

-

Pharmacological Evaluation Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of NSAIDs.[5][6][7][8][9]

-

Animals: Use male Wistar rats weighing 150-200g. House the animals under standard laboratory conditions with free access to food and water.

-

Grouping: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., this compound or diclofenac), and test groups for each derivative at a specific dose.

-

Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[6][7][9]

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of the compounds on COX-1 and COX-2 enzymes.[10][11][12][13]

-

Enzyme and Substrate Preparation: Use purified ovine or human COX-1 and COX-2 enzymes. Prepare a stock solution of arachidonic acid (the substrate) in ethanol.

-

Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing hematin and L-epinephrine as co-factors.[10]

-

Incubation:

-

In a microplate, add the assay buffer, followed by the COX-1 or COX-2 enzyme solution.

-

Add the test compound (dissolved in DMSO) at various concentrations and pre-incubate for 10 minutes at 37°C.[10]

-

Initiate the reaction by adding the arachidonic acid solution.

-

-

Detection:

-

Calculation of IC₅₀: Determine the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: A generalized workflow for determining the in vitro COX inhibitory activity of this compound derivatives.

Conclusion